

2-Bromo-4-fluoro-6-methylbenzaldehyde

spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-methylbenzaldehyde

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An In-depth Technical Guide to the Spectral Analysis of **2-Bromo-4-fluoro-6-methylbenzaldehyde**

Abstract

2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS No. 916792-19-3) is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring electrophilic and nucleophilic centers alongside strategically placed halogen and methyl groups, makes it a versatile intermediate for complex molecular synthesis. Accurate characterization of this compound is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectral data for **2-Bromo-4-fluoro-6-methylbenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally derived spectra are not widely available in the public domain, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with analogous structures. We provide detailed, field-proven protocols for data acquisition, offering a self-validating framework for researchers.

Molecular Structure and Spectroscopic Implications

The structure of **2-Bromo-4-fluoro-6-methylbenzaldehyde** incorporates several functional groups whose electronic properties fundamentally influence its spectroscopic signature.

- Aldehyde (-CHO): The electron-withdrawing nature of the carbonyl group deshields the aldehyde proton and the ortho/para aromatic protons. It presents a highly characteristic carbonyl carbon signal in ^{13}C NMR and a strong C=O stretching vibration in IR.
- Bromine (-Br): As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect, deshielding adjacent protons and carbons. Its most significant impact is in mass spectrometry, where the nearly equal natural abundance of its two stable isotopes (^{79}Br and ^{81}Br) produces a distinctive M and M+2 isotopic pattern.[\[1\]](#)
- Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong inductive-withdrawing effect. Furthermore, its nuclear spin ($I = \frac{1}{2}$) leads to observable spin-spin coupling with nearby ^1H and ^{13}C nuclei, providing invaluable structural information in NMR spectra.
- Methyl (-CH₃): This group is weakly electron-donating, causing slight shielding of nearby nuclei.

These substituents create a unique electronic environment around the aromatic ring, which is directly interrogated by the spectroscopic techniques detailed below.

Caption: 2D structure of **2-Bromo-4-fluoro-6-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on a standard 400 MHz spectrometer using CDCl₃ as a solvent and Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

[\[1\]](#)

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the aldehyde, two aromatic, and methyl protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.3	Singlet (s)	1H	CHO	The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom.
~7.3 - 7.5	Doublet of doublets (dd) or Triplet (t)	1H	Ar-H (C5-H)	This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing aldehyde and fluorine. It will show coupling to the C3-H and the fluorine atom.
~7.1 - 7.3	Doublet of doublets (dd)	1H	Ar-H (C3-H)	This proton is ortho to the bromine and meta to the aldehyde and fluorine. It will show coupling to the C5-H and a longer-range coupling to the fluorine atom.
~2.5	Singlet (s)	3H	CH ₃	The methyl protons are attached to the

aromatic ring and
appear in the
typical benzylic
region.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on each unique carbon environment. The chemical shift of the carbonyl carbon is particularly diagnostic.[\[2\]](#)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~190	CHO	The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature.[2]
~160 (d)	C-F	The carbon directly attached to fluorine is strongly deshielded and will appear as a doublet due to one-bond C-F coupling (^1JCF).
~142	C-CH ₃	Aromatic carbon attached to the methyl group.
~135	C-CHO	The ipso-carbon attached to the aldehyde group.
~125 (d)	CH (C5)	Aromatic methine carbon; will likely show a smaller two- or three-bond C-F coupling.
~120 (d)	CH (C3)	Aromatic methine carbon; will likely show a smaller two- or three-bond C-F coupling.
~118	C-Br	The carbon attached to bromine is shielded relative to other substituted carbons but deshielded relative to unsubstituted carbons.
~20	CH ₃	The methyl carbon appears in the typical aliphatic region.

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

- Sample Preparation: Accurately weigh 10-15 mg of **2-Bromo-4-fluoro-6-methylbenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of TMS as an internal reference standard ($\delta = 0.00$ ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would include a 30-degree pulse angle, a 2-second relaxation delay, and the collection of 16 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., `zgpg30`). Typical parameters would include a 30-degree pulse angle, a 2-second relaxation delay, and the accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
~3050-3100	C-H Aromatic Stretch	Medium	Characteristic of C-H bonds on the benzene ring.
~2920, 2850	C-H Aliphatic Stretch	Medium-Weak	Corresponds to the stretching of C-H bonds in the methyl group.
~2820, 2720	C-H Aldehyde Stretch	Medium-Weak	The Fermi doublet for the aldehyde C-H stretch is a highly diagnostic feature.
~1705	C=O Carbonyl Stretch	Strong	The strong C=O bond absorption is a key feature of aldehydes. Its position is influenced by conjugation and the electronic effects of ring substituents.
~1600, 1470	C=C Aromatic Ring Stretch	Medium-Strong	Characteristic vibrations of the benzene ring skeleton.
~1250	C-F Stretch	Strong	The C-F bond vibration typically appears in this region as a strong band.

~600-700

C-Br Stretch

Medium

The C-Br stretch appears in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR method is a modern, rapid technique that requires minimal sample preparation.

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H_2O , CO_2) and instrumental interferences.
- **Sample Application:** Place a small amount (1-2 mg) of the solid **2-Bromo-4-fluoro-6-methylbenzaldehyde** sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Data Acquisition:** Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Cleaning:** After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner. The molecular weight of $\text{C}_8\text{H}_6\text{BrFO}$ is 217.04 g/mol.

Predicted m/z	Assignment	Rationale
216 / 218	$[M]^+ / [M+2]^+$	Molecular Ion Peak. The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, corresponding to the ^{79}Br and ^{81}Br isotopes.
215 / 217	$[M-\text{H}]^+$	Loss of a single hydrogen atom.
187 / 189	$[M-\text{CHO}]^+$	Loss of the formyl radical (-CHO), a common fragmentation pathway for aromatic aldehydes.
137	$[M-\text{Br}]^+$	Loss of the bromine radical. This fragment will not have the isotopic pattern.
108	$[M-\text{Br-CHO}]^+$	Subsequent loss of the formyl radical after the loss of bromine.

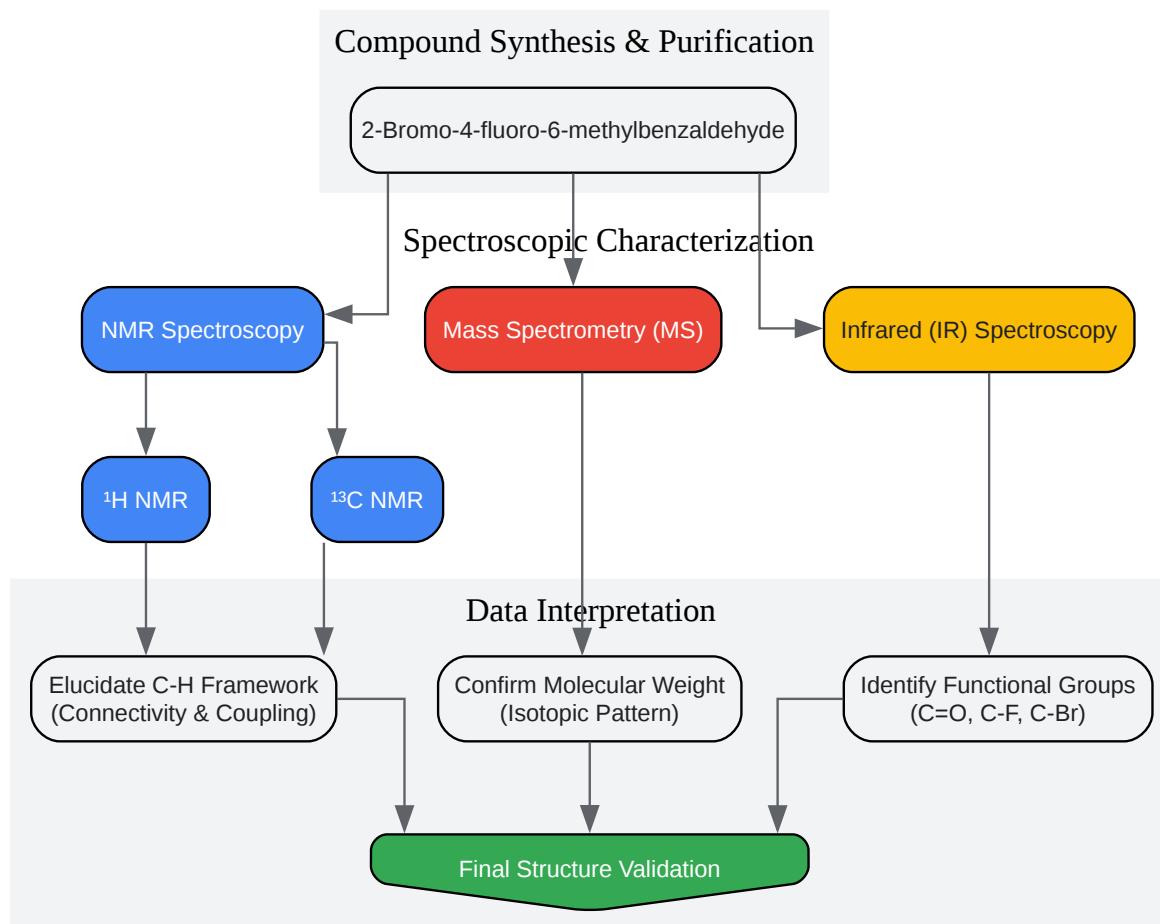
Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via injection into the GC.
- Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.

- Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, from which the molecular ion and fragmentation patterns are determined.

Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound is a systematic process where each analytical technique provides complementary information.



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Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

Conclusion

This technical guide provides a robust predictive framework for the spectral characterization of **2-Bromo-4-fluoro-6-methylbenzaldehyde**. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles, serve as a reliable benchmark for researchers synthesizing or utilizing this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring accuracy and reproducibility. By integrating these techniques as outlined in the workflow, scientists can confidently validate the structure and purity of this versatile chemical intermediate, paving the way for its successful application in drug discovery and advanced material development.

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